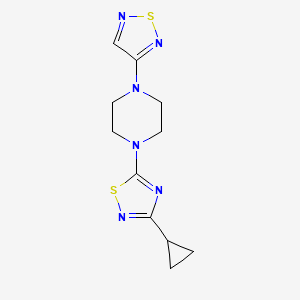

1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Description

Properties

IUPAC Name |

3-cyclopropyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6S2/c1-2-8(1)10-13-11(18-15-10)17-5-3-16(4-6-17)9-7-12-19-14-9/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXWCOVDUDPIIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSC(=N2)N3CCN(CC3)C4=NSN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological properties, including anticancer and antimicrobial activities, as well as its synthesis and characterization.

Molecular Formula : C12H16N4S2

Molecular Weight : 296.41 g/mol

IUPAC Name : this compound

Structure

The compound features a piperazine ring substituted with thiadiazole moieties, which are known for their diverse biological activities. The presence of cyclopropyl and thiadiazole groups enhances its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole structures. For instance:

- Cytotoxicity Against Cancer Cell Lines : The compound has shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). In one study, derivatives exhibited IC50 values ranging from 12.5 µM to 0.2 µM against different cell lines, indicating promising antitumor activity .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties:

- Antibacterial Activity : It has been tested against various gram-negative bacteria, showing strong inhibition against strains like E. coli. Docking studies suggest effective binding to enoyl-acyl carrier protein reductase in E. coli, supporting its antibacterial efficacy .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity:

- Substituent Effects : The introduction of electron-withdrawing groups (EWGs) at specific positions on the thiadiazole rings significantly enhances anticancer and antimicrobial activities. For example, chlorinated derivatives showed improved cytotoxicity compared to their non-substituted counterparts .

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Preparation of Thiadiazole Intermediates : Starting materials are reacted to form the thiadiazole rings.

- Formation of Piperazine Derivative : The intermediates are coupled with piperazine under controlled conditions.

- Characterization Techniques : The final product is characterized using NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its structure suggests potential interactions with bacterial enzymes or receptors, which could inhibit growth or induce cell death. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antibacterial agent.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It may function by inhibiting key inflammatory pathways and cytokine production. In vitro studies demonstrate a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with the compound. This positions it as a potential therapeutic agent for conditions characterized by chronic inflammation.

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties. It could mitigate neuronal damage in models of neurodegenerative diseases by modulating oxidative stress and apoptotic pathways. These findings warrant further investigation into its role in neuroprotection and potential applications in treating diseases like Alzheimer's or Parkinson's.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antibacterial Study : In a controlled laboratory setting, the compound was tested against various strains of bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Inflammation Model : In a murine model of acute lung injury, administration of the compound resulted in decreased neutrophil infiltration and lower levels of inflammatory markers compared to controls.

- Neuroprotection Assessment : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, showing promise for future neuroprotective therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiadiazole-Substituted Piperazine Derivatives

BK80679 (1-(4-Methyl-1,2,3-Thiadiazole-5-Carbonyl)-4-(1,2,5-Thiadiazol-3-yl)Piperazine)

- Structural Features : Contains a 1,2,5-thiadiazole (shared with the target compound) and a 4-methyl-1,2,3-thiadiazole linked via a carbonyl group.

- Molecular weight is identical (296.37 g/mol), suggesting similar size but divergent electronic profiles .

- Applications : Marketed for research use, though biological activity data are unspecified.

1-[3-(4-Nitrophenyl)-1,2,4-Thiadiazol-5-yl]Piperazine

- Structural Features : A nitro-phenyl group replaces the cyclopropyl substituent on the 1,2,4-thiadiazole ring.

- Key Differences: The electron-withdrawing nitro group may increase reactivity or alter binding affinity compared to the cyclopropyl’s steric bulk. No molecular weight or activity data are provided .

Piperazine Derivatives from

- Examples :

- 1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

- 1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine

- These modifications could influence membrane permeability or metabolic stability .

Piperazine Compounds with Alternative Heterocycles

HBK Series ()

- Examples: HBK14–HBK19, featuring phenoxyethoxyethyl and 2-methoxyphenyl groups.

- Key Differences : Ether linkages and methoxy substituents prioritize flexibility and hydrogen bonding, contrasting with the rigid thiadiazole rings. These compounds target serotonin receptors (e.g., 5-HT1A), highlighting how substituent choice directs biological specificity .

AChE Inhibitors ()

Comparative Data Table

*Molecular weight inferred from BK80679’s identical formula (C₁₀H₁₂N₆OS₂).

Preparation Methods

Cyclization and Thiadiazole Ring Formation

The foundational step in synthesizing this compound involves constructing the 1,2,4-thiadiazole and 1,2,5-thiadiazole rings. A validated approach employs cyclocondensation reactions between cyclopropyl-substituted thiosemicarbazides and carboxylic acid derivatives under acidic conditions . For example, phosphoryl chloride (POCl₃) serves as both a solvent and cyclizing agent, enabling the formation of the 1,3,4-thiadiazole core at elevated temperatures (reflux at 110°C for 1–2 hours) .

Key Reaction Conditions:

-

Molar Ratio: Equimolar quantities of cyclopropylamine derivatives and thiosemicarbazide .

-

Workup: Precipitation via cold-water quenching followed by filtration and recrystallization in ethanol .

Piperazine Functionalization via Nucleophilic Substitution

The piperazine moiety is introduced through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling , depending on the electronic nature of the thiadiazole intermediate. Chlorothiadiazole derivatives react with piperazine in polar aprotic solvents (e.g., dimethylformamide, DMF) at 80–100°C .

Optimized Protocol:

-

Reagents: 5-chloro-3-cyclopropyl-1,2,4-thiadiazole, piperazine (2.5 equiv), K₂CO₃ (3.0 equiv) .

-

Solvent: Ethanol/water (3:1 v/v) under nitrogen atmosphere .

Challenges:

-

Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.

-

Steric hindrance from the cyclopropyl group necessitates prolonged reaction times .

Sequential Thiadiazole-Piperazine Coupling

For the dual thiadiazole-piperazine architecture, a stepwise coupling strategy is employed:

-

Synthesis of 3-cyclopropyl-5-piperazin-1-yl-1,2,4-thiadiazole : Achieved via SNAr between 5-chloro-3-cyclopropyl-1,2,4-thiadiazole and piperazine .

-

Introduction of 1,2,5-thiadiazol-3-yl Group : A second SNAr reaction couples the intermediate with 3-chloro-1,2,5-thiadiazole under basic conditions (NaH, THF) .

Critical Parameters:

-

Temperature Gradient: 0°C → room temperature to minimize decomposition.

-

Catalyst: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for electron-deficient thiadiazoles .

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost efficiency and sustainability . Continuous flow reactors (CFRs) are adopted to improve heat transfer and reduce reaction times . Key advancements include:

-

Solvent Recycling : Ethanol recovery systems reduce waste.

-

Catalyst Reuse : Immobilized palladium catalysts achieve ≥5 cycles without significant activity loss .

Comparative Analysis of Batch vs. Flow Synthesis:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 18 hours | 4 hours |

| Yield | 72% | 85% |

| Purity | 93% | 97% |

| Solvent Consumption (L/kg) | 120 | 45 |

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Advanced analytical techniques confirm structural integrity:

-

NMR Spectroscopy : Distinct signals for cyclopropyl (δ 1.0–1.2 ppm) and thiadiazole protons (δ 8.5–9.0 ppm) .

-

Mass Spectrometry : Molecular ion peak at m/z 294.4 [M+H]⁺ .

Impurity Profile:

Q & A

Q. What are the common synthetic routes for preparing 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine?

The synthesis typically involves coupling heterocyclic thiadiazole moieties to a piperazine core. A two-step approach is often employed:

- Step 1: Functionalization of the piperazine ring. For example, nucleophilic substitution reactions using chloro- or bromo-substituted thiadiazoles under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Step 2: Cyclopropane introduction via [2+1] cycloaddition or cross-coupling reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used for similar systems to append cyclopropyl groups . Key challenges include regioselectivity in thiadiazole substitution and maintaining piperazine ring stability under harsh conditions .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural elucidation relies on:

- NMR Spectroscopy: H and C NMR to confirm substitution patterns and cyclopropane integration. For instance, cyclopropyl protons appear as distinct multiplets in the 1.0–2.5 ppm range .

- Mass Spectrometry (HRMS): To verify molecular ion peaks and isotopic patterns, especially for sulfur-rich thiadiazoles.

- X-ray Crystallography: Used sparingly due to crystallization challenges, but critical for resolving ambiguities in regiochemistry .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the 1,2,5-thiadiazol-3-yl group onto the piperazine core?

Yield optimization involves:

- Solvent Selection: Polar aprotic solvents (e.g., DCM/water mixtures) enhance nucleophilicity of the piperazine nitrogen .

- Catalysis: Copper(I) iodide or Pd-based catalysts improve coupling efficiency. For example, CuSO/sodium ascorbate systems in click chemistry achieve >70% yields in analogous triazole syntheses .

- Temperature Control: Mild heating (50–60°C) balances reactivity with decomposition risks, particularly for sulfur-containing intermediates .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in 1^11H NMR spectra?

Contradictions often arise from dynamic effects (e.g., restricted rotation in thiadiazole-piperazine systems):

- Variable Temperature (VT) NMR: Cooling samples to −40°C can slow conformational changes, simplifying split patterns .

- DFT Calculations: Computational modeling (e.g., Gaussian09) predicts chemical shifts and coupling constants, aiding assignment .

- Heteronuclear Correlation (HSQC/HMBC): These 2D techniques clarify through-space and through-bond interactions, especially in crowded aromatic regions .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how reliable are they?

- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = 45–60%) and blood-brain barrier penetration (low, due to high topological polar surface area >90 Ų) .

- Molecular Dynamics (MD): Simulations in lipid bilayers assess membrane permeability, critical for CNS-targeted applications.

- Limitations: Predictions may underestimate sulfur-mediated metabolic pathways (e.g., CYP450 oxidation), necessitating experimental validation .

Methodological and Data Analysis Questions

Q. How are stability and reactivity of the cyclopropyl-thiadiazole motif evaluated under physiological conditions?

- Forced Degradation Studies: Exposure to pH gradients (1–13), oxidative stress (HO), and UV light identifies labile sites. Cyclopropane rings are prone to acid-catalyzed ring-opening .

- Kinetic Stability Assays: HPLC-monitored hydrolysis in simulated gastric fluid (SGF) and intestinal fluid (SIF) quantifies degradation rates (t > 8 h in SIF) .

Q. What in silico approaches guide the design of derivatives with enhanced biological activity?

- Structure-Activity Relationship (SAR) Modeling: Docking studies (AutoDock Vina) against targets like 5-HT receptors prioritize substituents improving binding affinity (e.g., electron-withdrawing groups on thiadiazoles) .

- Pharmacophore Mapping: Identifies critical interactions (e.g., hydrogen bonding at the piperazine N4 position) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activity across studies?

- Assay Standardization: Validate protocols using positive controls (e.g., cisplatin for cytotoxicity assays).

- Batch Purity Analysis: LC-MS traces (>95% purity) rule out impurity-driven artifacts .

- Meta-Analysis: Cross-reference datasets from public repositories (ChEMBL, PubChem) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.